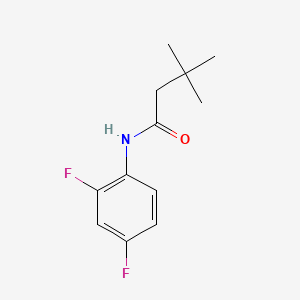

N-(2,4-difluorophényl)-3,3-diméthylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide is an organic compound characterized by the presence of a difluorophenyl group attached to a butanamide backbone

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide has been studied for its potential as a pharmacophore in drug development, particularly in cancer therapy and inflammatory diseases.

Case Studies

A study demonstrated that N-(2,4-difluorophenyl)-3,3-dimethylbutanamide exhibited inhibitory effects on cancer cell lines. In vitro assays revealed a significant reduction in cell viability at certain concentrations, indicating its potential as an anticancer agent.

Materials Science

In materials science, N-(2,4-difluorophenyl)-3,3-dimethylbutanamide is utilized in the synthesis of advanced materials with unique electronic and optical properties.

Applications in Synthesis

The compound's difluorophenyl group enhances the electronic properties of polymers and other materials. Research has shown that incorporating such groups can improve the conductivity and stability of organic electronic devices.

Biological Studies

The compound is also investigated for its interactions with various biological targets beyond cancer treatment.

Research indicates that N-(2,4-difluorophenyl)-3,3-dimethylbutanamide may influence enzymatic activity and receptor binding affinity due to its structural characteristics. Its dual fluorination pattern is believed to enhance lipophilicity and receptor interaction compared to non-fluorinated analogs.

Comparative Analysis of Related Compounds

To understand the uniqueness of N-(2,4-difluorophenyl)-3,3-dimethylbutanamide among similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine | Contains one fluorine atom | Less lipophilic than the difluoro variant |

| 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine | Fluorine at para position | Different receptor interaction profile |

| 1-(2-Chlorophenyl)-3,3-dimethylbutan-1-amine | Chlorine instead of fluorine | Potentially different biological activity |

Mécanisme D'action

Target of Action

The primary targets of N-(2,4-difluorophenyl)-3,3-dimethylbutanamide are mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .

Mode of Action

The compound interacts with its targets, leading to changes in their activity. For instance, it inhibits the activity of carbonic anhydrase 2 .

Biochemical Pathways

The compound affects several biochemical pathways associated with its targets. For instance, mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 are involved in cancer-associated pathways . The compound’s interaction with these targets can influence these pathways, leading to downstream effects that can impact cell growth, proliferation, and survival .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets. For instance, the inhibition of mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 can lead to changes in cell growth, proliferation, and survival . Additionally, the compound’s bleaching action can lead to the death of plants by preventing photosynthesis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound may be moderately persistent in soil systems and very persistent in aquatic systems, depending on local conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3,3-dimethylbutanamide typically involves the reaction of 2,4-difluoroaniline with 3,3-dimethylbutanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Substituted phenyl derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but differs in the amide backbone, leading to different chemical and biological properties.

N-(3-ethynyl-2,4-difluorophenyl)sulfonamide: Another similar compound with a sulfonamide group, known for its selective inhibition of B-Raf kinase.

Uniqueness

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 3,3-dimethylbutanamide backbone differentiates it from other difluorophenyl derivatives, making it a valuable compound for various applications in research and industry.

Activité Biologique

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide is a compound with significant biological activity, particularly in the context of cancer treatment and inflammation. This article explores its mechanisms of action, target interactions, and potential applications in medicinal chemistry.

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide primarily interacts with several key molecular targets involved in cancer pathways:

- Mammalian Target of Rapamycin (mTOR)

- Epidermal Growth Factor Receptor (EGFR)

- Inducible Nitric Oxide Synthase (iNOS)

- Mitogen-Activated Protein 2 Kinase 1 (MAP2K1)

- Fibroblast Growth Factor Receptor (FGFR)

- Transforming Growth Factor-β1 (TGFB1)

These interactions lead to the inhibition of pathways associated with cell growth, proliferation, and survival, making the compound a potential candidate for cancer therapy .

Biological Activity Overview

The compound has shown promising results in various studies:

- Inhibition of Cancer Cell Lines : N-(2,4-difluorophenyl)-3,3-dimethylbutanamide demonstrated selective antiproliferative effects against multiple cancer cell lines. For instance, it exhibited a growth inhibition of 50% (GI50) in non-small-cell lung cancer (NSCLC) ranging from 1.12 to 3.95 µM .

- Cytotoxicity : The compound's cytotoxic effects were noted in leukemia and melanoma cell lines as well, indicating its broad-spectrum activity against different types of cancers .

Case Studies

- NSC765598 : A derivative of N-(2,4-difluorophenyl)-3,3-dimethylbutanamide was evaluated for its anticancer properties. In vitro studies showed that it could effectively inhibit cell growth across various cancer types while demonstrating acceptable drug-likeness .

- Target Interaction Studies : Molecular docking studies revealed that the compound binds effectively to its targets through various interactions such as hydrogen bonds and van der Waals forces. This binding affinity is crucial for its therapeutic efficacy against cancers with overexpressed EGFR and mTOR .

Chemical Reactions and Stability

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide can undergo several chemical reactions:

- Oxidation : It can be oxidized to form carboxylic acids or ketones.

- Reduction : Reduction can yield amines or alcohols.

- Substitution : The difluorophenyl group allows for nucleophilic substitution reactions.

The stability of the compound varies based on environmental conditions; it may persist longer in aquatic systems compared to soil environments.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2,4-difluorophenyl)-2-fluorobenzamide | Similar difluorophenyl group | Different chemical properties |

| N-(3-ethynyl-2,4-difluorophenyl)sulfonamide | Contains a sulfonamide group | Selective inhibition of B-Raf kinase |

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide is unique due to its specific structural features that enhance its reactivity and biological activity compared to other derivatives .

Propriétés

IUPAC Name |

N-(2,4-difluorophenyl)-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO/c1-12(2,3)7-11(16)15-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTGJOHRDNNBDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=C(C=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.